molecular formula C6H5F2N3O4 B10904478 methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylate

methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylate

Cat. No.: B10904478
M. Wt: 221.12 g/mol
InChI Key: MXOMROFEYLSCCZ-UHFFFAOYSA-N
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Description

Methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a difluoromethyl group, a nitro group, and a carboxylate ester group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylate typically involves the difluoromethylation of a pyrazole precursor. One common method involves the reaction of a pyrazole derivative with difluoromethylating agents under specific conditions. For example, the difluoromethylation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one can be achieved using difluoromethylating reagents .

Industrial Production Methods

Industrial production methods for this compound often involve the use of cost-effective and scalable processes. One such method includes the use of difluoroacetic acid as a starting material, which is introduced at a post-synthesis phase. This method is low in cost, simple, and safe, with high product yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylate ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts for hydrogenation reactions, as well as nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, such as temperature, pressure, and solvent choice .

Major Products

The major products formed from these reactions include amino derivatives, carboxylic acids, and substituted pyrazole derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of agrochemicals, including fungicides and herbicides

Mechanism of Action

The mechanism of action of methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s lipophilicity and ability to form hydrogen bonds, which can improve its binding affinity to target proteins. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H5F2N3O4

Molecular Weight

221.12 g/mol

IUPAC Name

methyl 1-(difluoromethyl)-3-nitropyrazole-4-carboxylate

InChI

InChI=1S/C6H5F2N3O4/c1-15-5(12)3-2-10(6(7)8)9-4(3)11(13)14/h2,6H,1H3

InChI Key

MXOMROFEYLSCCZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1[N+](=O)[O-])C(F)F

Origin of Product

United States

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